4-Fluoro-N-methylaniline hydrochloride

Descripción general

Descripción

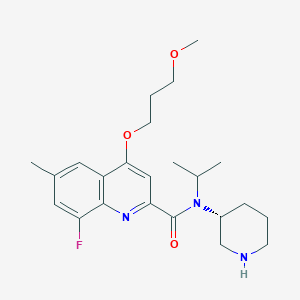

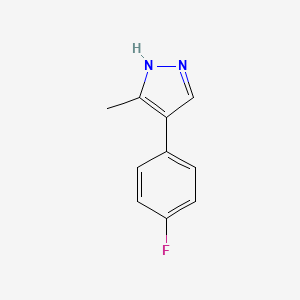

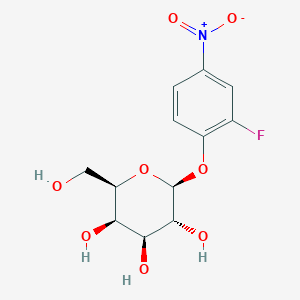

4-Fluoro-N-methylaniline hydrochloride is a chemical compound used as a model compound to study the biotransformation of secondary aromatic amines . It has a molecular formula of C7H9ClFN and a molecular weight of 161.6 g/mol.

Synthesis Analysis

The synthesis of anilines like 4-Fluoro-N-methylaniline involves reactions of secondary amines . The compound can be synthesized through a carbon oxidation reaction coupled with defluorination .

Molecular Structure Analysis

The molecular structure of 4-Fluoro-N-methylaniline is represented by the formula FC6H4NHCH3 . The average mass is 125.144 Da and the monoisotopic mass is 125.064079 Da .

Chemical Reactions Analysis

4-Fluoro-N-methylaniline is used to study the in vivo and in vitro biotransformation of secondary aromatic amines . The compound undergoes a carbon oxidation reaction coupled with defluorination, leading to the formation of 4-N-methylaminophenol .

Physical And Chemical Properties Analysis

4-Fluoro-N-methylaniline has a density of 1.040 g/mL at 25 °C . It has a refractive index of 1.5320 . The boiling point is 79 °C/11 mmHg .

Aplicaciones Científicas De Investigación

Metabolism and Biotransformation Studies

Microsomal Metabolism in Rats : The metabolism of halogenated 4-methylanilines, including compounds similar to 4-fluoro-N-methylaniline, was investigated in rat liver microsomes. These studies identified various metabolites, including benzyl alcohols, benzaldehydes, and secondary amines, indicating complex metabolic pathways (Boeren et al., 1992).

Role of Cytochromes P-450 and Flavin-Containing Monooxygenase : Research on the biotransformation of 4-fluoro-N-methylaniline highlighted the role of cytochromes P-450 and flavin-containing monooxygenase in various metabolic reactions. This study provided insights into the enzymatic pathways involved in the metabolism of secondary aromatic amines (Boersma et al., 1993).

Toxicological and Environmental Studies

- Metabonomic Assessment of Toxicity : A study using high-resolution nuclear magnetic resonance spectroscopy explored the toxic effects of halogenated anilines, including 2-fluoro-4-methylaniline, on earthworms. This research identified changes in endogenous metabolites, contributing to the understanding of xenobiotic toxicity (Bundy et al., 2002).

Chemical Reaction Studies

- Catalysis by Amine Salts : Investigations into the catalysis of reactions involving halogenated dinitrobenzenes with N-methylaniline revealed the influence of amine salts. This research contributes to understanding the mechanisms of halide ion catalysis in certain chemical reactions (Bamkole et al., 1984).

Synthetic Applications

Catalysis in Organic Synthesis : A study on fluoro-functionalized polymeric N-heterocyclic carbene-zinc complexes showed their efficiency as catalysts in the formylation and methylation of amines using CO2 as a carbon source. This highlights the potential application of such compounds in organic synthesis (Yang et al., 2015).

Hydroxylation by Microsomal Hydroxylases : The study of halo and alkyl substituted anilines and acetanilides provided insights into their hydroxylation by hepatic microsomal preparations. This research is significant in understanding the enzymatic processes in drug metabolism (Daly et al., 1968).

Safety And Hazards

Propiedades

IUPAC Name |

4-fluoro-N-methylaniline;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8FN.ClH/c1-9-7-4-2-6(8)3-5-7;/h2-5,9H,1H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NEIBCAKGXOJUMP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC1=CC=C(C=C1)F.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H9ClFN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

161.60 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Fluoro-N-methylaniline hydrochloride | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![[2-(2,2,2-Trifluoroethyl)phenyl]methanamine](/img/structure/B1445398.png)

![2-(3H-imidazo[4,5-b]pyridin-3-yl)ethan-1-amine](/img/structure/B1445405.png)

![2-[5-Bromo-2-(trifluoromethoxy)phenyl]acetonitrile](/img/structure/B1445407.png)